molecular formula C12H14BrNO4 B1373077 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid CAS No. 1183031-46-0

4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid

Cat. No.: B1373077
CAS No.: 1183031-46-0
M. Wt: 316.15 g/mol
InChI Key: KGGVXTYYRWMJCI-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid (CAS 1183031-46-0) is a brominated benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and a bromine atom at the 4-position. Its molecular formula is C₁₂H₁₄BrNO₄, with a molecular weight of 316.15 g/mol . This compound is commonly used in medicinal chemistry as a building block for synthesizing inhibitors, peptides, and heterocyclic compounds due to the Boc group’s stability under basic conditions and ease of deprotection . It requires storage at 2–8°C and carries hazard warnings for toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Properties

IUPAC Name

4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGVXTYYRWMJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid typically involves the following steps:

    Bromination: The starting material, 2-aminobenzoic acid, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Protection of the Amino Group: The amino group is then protected by reacting the brominated product with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the tert-butoxycarbonyl (Boc) protecting group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., potassium carbonate).

    Deprotection Reactions: Trifluoroacetic acid, dichloromethane.

    Coupling Reactions: Palladium catalysts, boronic acids or esters, bases (e.g., potassium phosphate), and solvents (e.g., ethanol, water).

Major Products Formed

    Substitution Reactions: Various substituted benzoic acid derivatives.

    Deprotection Reactions: 4-Bromo-2-aminobenzoic acid.

    Coupling Reactions: Biaryl compounds or other coupled products.

Scientific Research Applications

Organic Synthesis

Intermediate in Complex Molecule Synthesis :
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid serves as an essential intermediate in the synthesis of more complex organic molecules, particularly pharmaceuticals and agrochemicals. The bromine atom allows for nucleophilic substitution reactions, making it a valuable building block for creating diverse chemical entities.

Reactions Involving this compound :

  • Nucleophilic Substitution : The bromine atom can undergo substitution with various nucleophiles (e.g., amines, thiols) to yield substituted derivatives.
  • Deprotection Reactions : The Boc group can be removed under acidic conditions to regenerate the free amino group, which is crucial for further functionalization.

Medicinal Chemistry

Drug Development :
This compound plays a critical role in the development of new drugs targeting specific enzymes or receptors. Its ability to form covalent bonds with biological targets enhances its potential as a therapeutic agent. Research indicates that derivatives of benzoic acids can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies :

  • In Vitro Studies : Assays have shown that certain derivatives exhibit IC₅₀ values comparable to established chemotherapeutics like doxorubicin, indicating their potential efficacy in cancer treatment.
  • Molecular Docking Studies : Computational analyses suggest effective binding to protein targets involved in cancer progression, enhancing the compound's therapeutic profile.

Biological Studies

This compound is utilized as a building block for synthesizing biologically active compounds. These compounds are studied for their effects on various biological systems, contributing to our understanding of their mechanisms of action.

Material Science

The compound is also explored in material science for synthesizing novel materials with unique properties, such as polymers and nanomaterials. Its functional groups allow for the modification of polymer structures to achieve desired characteristics.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The bromine atom and Boc-protected amino group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
4-Bromo-2-{(Boc)amino}benzoic acid 1183031-46-0 C₁₂H₁₄BrNO₄ 316.15 4-Br, 2-BocNH Peptide synthesis, inhibitors
5-Bromo-2-{(Boc)amino}benzoic acid 76561-16-5 C₁₂H₁₄BrNO₄ 316.15 5-Br, 2-BocNH Directed coupling reactions
4-{(Boc)amino}-3-methylbenzoic acid 669713-59-1 C₁₃H₁₇NO₄ 290.29 3-Me, 4-BocNH Hydrophobic drug intermediates
3-Bromo-4-{(Boc)aminomethyl}benzoic acid 1333400-84-2 C₁₃H₁₆BrNO₄ 330.17 3-Br, 4-(BocNHCH₂) Protease inhibitor design
5-Bromo-2-butoxybenzoic acid 60783-92-8 C₁₁H₁₃BrO₃ 273.13 5-Br, 2-OBu Prodrug development

Biological Activity

4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid, also known by its chemical identifier 1183031-46-0, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a bromobenzene moiety with a tert-butoxycarbonyl (Boc) protected amine group. Its molecular formula is C12H15BrN2O4, and it possesses a molecular weight of approximately 317.16 g/mol. The presence of the bromine atom may influence its biological interactions and pharmacokinetic properties.

Mechanisms of Biological Activity

  • Inhibition of Enzymatic Activity : Research indicates that derivatives of benzoic acid, including this compound, can act as inhibitors for various enzymes involved in metabolic pathways. For instance, compounds similar to this structure have been studied for their ability to inhibit dihydropteroate synthase, an enzyme critical in the folate biosynthesis pathway. This inhibition can disrupt the synthesis of purines and thymidylate, which are essential for DNA replication and cell division .
  • Anticancer Properties : The compound's structural features suggest potential activity against cancer cells. Studies on related compounds have shown that they can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death through aberrant mitotic processes . This mechanism is particularly relevant in targeting cancer cells that rely on centrosome clustering for survival.

Case Study 1: Inhibition of HSET (KIFC1)

A recent study explored the inhibition of HSET (KIFC1), a mitotic kinesin essential for centrosome clustering in cancer cells. The study demonstrated that compounds structurally related to this compound exhibited micromolar to nanomolar inhibition potency against HSET. The introduction of specific substituents significantly altered the binding affinity and selectivity .

Table 1: Inhibitory Potency of Compounds Against HSET

Compound IDStructure TypeInhibition Potency (µM)
22Benzamidopropanamido thiazole10
23N-methylated derivative0.5
24Parent compound>100

Case Study 2: Pharmacokinetics and Stability

Pharmacokinetic studies have shown that related compounds possess varying half-lives in biological systems, impacting their therapeutic potential. For instance, one study reported a half-life of approximately 215 minutes in BALB/c mouse plasma for a similar compound, indicating good stability which is crucial for sustained therapeutic effects .

Q & A

Basic Questions

Q. What are the key steps in synthesizing 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. First, bromination at the 4-position is achieved using bromine or N-bromosuccinimide under controlled conditions. Next, the Boc (tert-butoxycarbonyl) group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine. Critical purification steps include recrystallization or column chromatography, with progress monitored by TLC and HPLC. Final characterization employs 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry (MS) to confirm structure and purity .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodological Answer :

  • NMR : 1H NMR^1 \text{H NMR} identifies protons on the aromatic ring (e.g., deshielded protons near bromine) and Boc methyl groups (~1.3 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl carbons (Boc group at ~155 ppm, carboxylic acid at ~170 ppm).
  • MS : High-resolution MS validates molecular weight (316.15 g/mol for C12H14BrNO4\text{C}_{12}\text{H}_{14}\text{BrNO}_4) and isotopic patterns from bromine.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%), using gradients of acetonitrile/water with 0.1% TFA .

Q. How should this compound be stored, and what safety precautions are required?

  • Methodological Answer : Store sealed in a dry environment at 2–8°C to prevent hydrolysis of the Boc group. Safety protocols include using PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). Work in a fume hood to avoid inhalation (H335) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for introducing the Boc group?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and activation energies for Boc protection. Solvent effects (e.g., dichloromethane vs. THF) are simulated using polarizable continuum models (PCM). Quantum mechanical data guide selection of bases (e.g., DMAP vs. pyridine) to minimize side reactions like carbamate scrambling .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH. Systematic solubility studies in DMSO, DMF, and aqueous buffers (pH 2–7) are analyzed via UV-Vis spectroscopy. Dynamic light scattering (DLS) detects aggregation in aqueous media. Conflicting data are reconciled by standardizing solvent systems and reporting exact pH/temperature conditions .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom facilitates Suzuki-Miyaura coupling with aryl boronic acids. Kinetic studies (monitored by 1H NMR^1 \text{H NMR}) show faster coupling rates compared to chloro analogs due to bromine’s lower electronegativity. Palladium catalysts (e.g., Pd(PPh3_3)4_4) and microwave-assisted heating (120°C, 30 min) achieve >80% yields. Competing dehalogenation is suppressed using excess K2_2CO3_3 .

Q. What are the challenges in removing the Boc group without degrading the benzoic acid core?

  • Methodological Answer : Acidolysis with TFA (20% in DCM, 2 hr) cleaves the Boc group while preserving the carboxylic acid. Alternatives like HCl/dioxane (4M, 1 hr) are less effective due to partial esterification. Monitoring by FT-IR ensures the carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) remains intact post-deprotection .

Q. How can reaction yields be optimized during Boc protection under anhydrous conditions?

  • Methodological Answer : Activate the amine precursor with trimethylsilyl chloride (TMSCl) to enhance nucleophilicity. Use molecular sieves (3Å) to scavenge water. Kinetic studies show optimal yields (90–95%) at 0°C with slow addition of Boc anhydride to prevent exothermic side reactions. Quenching with ice-cold water precipitates the product .

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